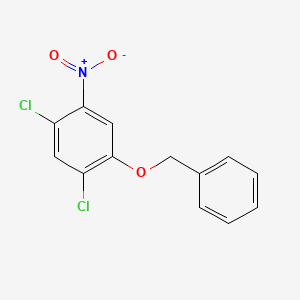

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene

Overview

Description

The description of a compound typically includes its molecular formula, structure, and physical appearance (e.g., color, state of matter). It may also include details about its smell or taste if applicable .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications

Ultrasound-Assisted Synthesis

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene is utilized in ultrasound-assisted synthesis processes. Studies demonstrate its preparation via reactions enhanced by ultrasound irradiation, leading to more efficient and rapid synthesis. Such processes are crucial in organic chemistry for the development of various compounds (Selvaraj, Abimannan, & Rajendran, 2014).

Phase-Transfer Catalysis

The compound is significant in phase-transfer catalysis, a method that increases the reaction rate of one phase of a two-phase system. Research indicates that 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene can be effectively synthesized under multi-site phase-transfer catalysis conditions, providing insights into advanced synthetic methods in chemistry (Harikumar & Rajendran, 2014).

Kinetics and Reaction Mechanisms

Investigations into the reaction mechanisms and kinetics involving 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene are crucial for understanding its behavior in various chemical environments. Studies provide insights into reaction rates, factors affecting these rates, and the overall mechanisms, which are fundamental for optimizing synthesis and application in different fields (Diwathe & Gogate, 2018).

Microbial Metabolism

The microbial metabolism of chlorinated nitrobenzenes, including derivatives of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene, is an area of interest in environmental chemistry. Understanding how microbes interact with and transform these compounds is vital for assessing environmental impact and potential bioremediation strategies (Tahara, Hafsah, Ono, Asaishi, & Mizutani, 1981).

Synthesis of Hydroxyindoles

This compound plays a role in the synthesis of hydroxyindoles, which are important in pharmaceutical and organic chemistry. The addition of chlorine atoms in its structure facilitates subsequent steps in the synthesis of hydroxyindoles, showcasing its utility in complex organic synthesis (Lerman, Weinstock-Rosin, & Nudelman, 2004).

Mechanism of Action

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s known that similar compounds can influence various metabolic reactions that involve hydrolysis . These reactions usually proceed with a negative ΔG and ΔG0, making them prime candidates for pathway regulation .

Safety and Hazards

properties

IUPAC Name |

1,5-dichloro-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKKEZUAADAJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594712 | |

| Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |

CAS RN |

114109-50-1 | |

| Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)